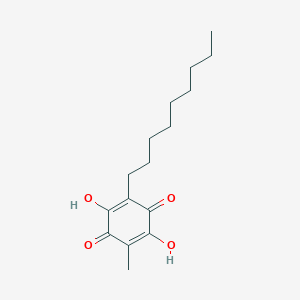
2,5-Dihydroxy-3-methyl-6-nonylcyclohexa-2,5-diene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dihydroxy-3-methyl-6-nonylcyclohexa-2,5-diene-1,4-dione is a chemical compound that belongs to the class of quinones. Quinones are known for their diverse biological activities and are often used in various scientific and industrial applications. This compound, in particular, has been studied for its potential antiproliferative and cytotoxic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dihydroxy-3-methyl-6-nonylcyclohexa-2,5-diene-1,4-dione typically involves the alkylation of a quinone precursor. One common method includes the reaction of 2,5-dihydroxy-3-methylcyclohexa-2,5-diene-1,4-dione with a nonyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the alkylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dihydroxy-3-methyl-6-nonylcyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone.
Substitution: The hydroxyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Alkylated or acylated quinone derivatives.
Wissenschaftliche Forschungsanwendungen
2,5-Dihydroxy-3-methyl-6-nonylcyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various quinone derivatives.
Biology: Studied for its antiproliferative and cytotoxic effects on cancer cell lines.
Medicine: Potential use as an anticancer agent due to its ability to induce apoptosis in tumor cells.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2,5-Dihydroxy-3-methyl-6-nonylcyclohexa-2,5-diene-1,4-dione involves its interaction with cellular components to induce apoptosis. The compound can generate reactive oxygen species (ROS) that cause oxidative stress in cells. This oxidative stress leads to the activation of caspases and the cleavage of poly (ADP-ribose) polymerase (PARP), ultimately resulting in cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione
- 2-Hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione
- 2-Hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione
Uniqueness
2,5-Dihydroxy-3-methyl-6-nonylcyclohexa-2,5-diene-1,4-dione is unique due to its specific nonyl substitution, which enhances its bioactivity compared to other similar compounds. This structural modification allows for better interaction with cellular targets, making it a promising candidate for further research and development .
Eigenschaften
CAS-Nummer |
22220-44-6 |
|---|---|
Molekularformel |
C16H24O4 |
Molekulargewicht |
280.36 g/mol |
IUPAC-Name |
2,5-dihydroxy-3-methyl-6-nonylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C16H24O4/c1-3-4-5-6-7-8-9-10-12-15(19)13(17)11(2)14(18)16(12)20/h17,20H,3-10H2,1-2H3 |
InChI-Schlüssel |
STCQCMDMLGSSTG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC1=C(C(=O)C(=C(C1=O)O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methyl-N-[(2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene)amino]benzenesulfonamide](/img/structure/B14704437.png)
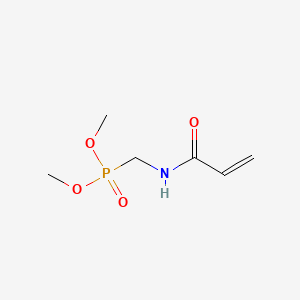
![6-Phenyl[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine](/img/structure/B14704460.png)
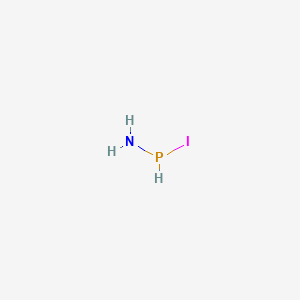
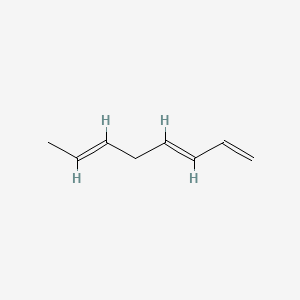
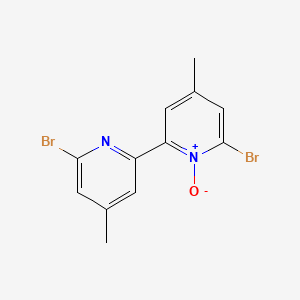
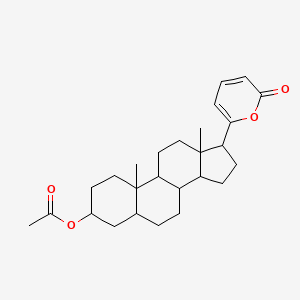
![3-Methyl-1-[2,4,6-trihydroxy-3-(3-methylbutyl)phenyl]butan-1-one](/img/structure/B14704498.png)
![3-[(1-Chloropropan-2-YL)oxy]hexane](/img/structure/B14704501.png)
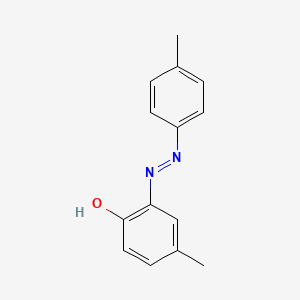
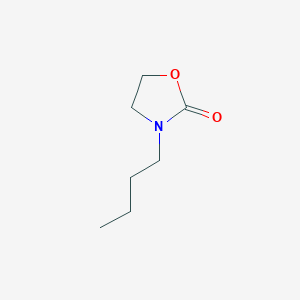
![Piperazine, 1,4-bis[2-(ethenylsulfonyl)ethyl]-](/img/structure/B14704516.png)
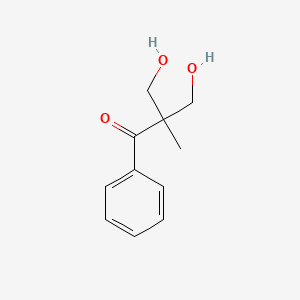
![Bis[4-(hexyloxy)phenyl] benzene-1,4-dicarboxylate](/img/structure/B14704528.png)
